molecular formula C24H22N2O3S B2559777 (3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone CAS No. 434295-55-3

(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone

Cat. No. B2559777
CAS RN: 434295-55-3
M. Wt: 418.51
InChI Key: GGZPPOOETKRJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H22N2O3S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality (3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . This is particularly relevant given the global issue of microbial resistance due to the ineffectiveness of currently available antimicrobial medicines .

Antifungal Activity

The compound has been found to inhibit the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL . This suggests potential applications in the treatment of fungal infections.

Anticancer Activity

A new series of chalcones, which includes the compound , has been developed that may be useful in the treatment of lung cancer . The cytotoxic effect of the novel chalcones against the lung cancer cell line (A549) was detected using the MTT assay .

Anti-inflammatory and Antioxidant Activity

Indole derivatives, which share a similar structure to the compound , have been found to possess various biological activities, including anti-inflammatory and antioxidant activities . This suggests potential applications in the treatment of inflammatory diseases and conditions related to oxidative stress .

Antiviral Activity

Indole derivatives have also been reported to have antiviral activity . Given the structural similarities, the compound may also have potential antiviral applications .

Antimicrobial Activity

Synthetic thiophene derivatives, which share a similar structure to the compound , have been found to have significant inhibitory effects against organisms such as B. subtilis, E. coli, P. vulgaris, and S. aureus . This suggests potential applications in the treatment of various bacterial infections .

properties

IUPAC Name

[6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-5-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-28-15-11-9-14(10-12-15)22(27)23-21(25)20-19(18-8-5-13-29-18)16-6-3-2-4-7-17(16)26-24(20)30-23/h5,8-13H,2-4,6-7,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZPPOOETKRJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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